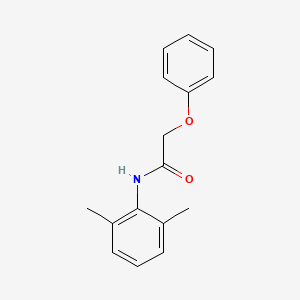![molecular formula C15H24N2O B5634979 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine](/img/structure/B5634979.png)
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine is an organic compound with a complex structure that includes a piperazine ring substituted with a methoxy-dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with 4-methylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The aromatic ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 4-methoxy-2,3-dimethylbenzoic acid.
Reduction: Formation of a fully hydrogenated aromatic ring.
Substitution: Formation of N-substituted piperazine derivatives.
Scientific Research Applications
1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers
Mechanism of Action
The mechanism of action of 1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 1-[(4-Methoxyphenyl)methyl]-4-methylpiperazine
- 1-[(2,3-Dimethylphenyl)methyl]-4-methylpiperazine
- 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]piperidine
Uniqueness: 1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine is unique due to the presence of both methoxy and dimethyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its binding affinity to certain receptors and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-12-13(2)15(18-4)6-5-14(12)11-17-9-7-16(3)8-10-17/h5-6H,7-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGXSJGFSFUOAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one](/img/structure/B5634909.png)

![2-[3-(benzyloxy)propyl]pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B5634923.png)
![9-[(isopropylthio)acetyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5634929.png)

![1-(3-chloro-4-methoxyphenyl)-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5634948.png)
![(3S*,4R*)-1-[(4-ethoxyphenyl)acetyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5634965.png)
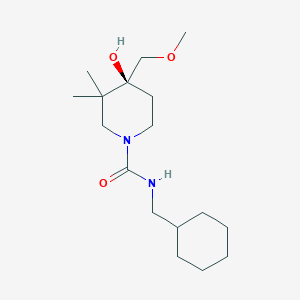
![1-[(1S,5R)-3-[(5-methyl-1H-imidazol-4-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-6-yl]-2-phenylmethoxyethanone](/img/structure/B5634982.png)
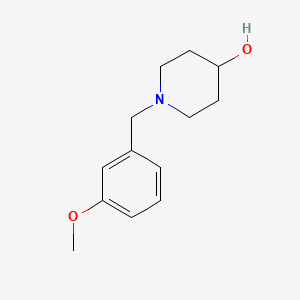
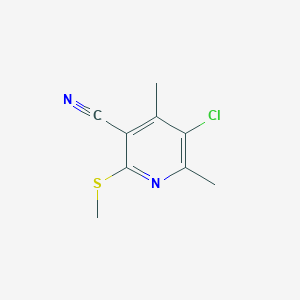
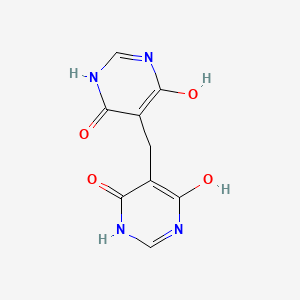
![5-methoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5635014.png)
